
CCT241161 inhibition SRC family kinases
protocol

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: CCT241161

Cat. No.: S548106
Get Quote

Mechanism of Action and Key Characteristics

CCT241161 is a small molecule inhibitor designed to target both pan-RAF kinases (BRAF, CRAF) and

SRC-family kinases (SFKs) like SRC and LCK [1]. This dual inhibition is a strategic approach to overcome

major resistance mechanisms and the paradoxical activation of the MAPK pathway seen with first-

generation BRAF inhibitors like vemurafenib [1] [2].

The compound was developed to inhibit the inactive conformation of BRAFV600E [1]. Its key innovation is

the ability to inhibit MEK/ERK signaling in melanomas with both BRAF and NRAS mutations without

inducing the paradoxical ERK activation that can occur in RAS mutant cells treated with selective BRAF

inhibitors [1] [3] [4].

Biochemical and Cellular Profiling Data

The tables below summarize quantitative data available for CCT241161.

Table 1: Kinase Inhibition Profile (In vitro IC₅₀ values)
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Kinase Target CCT241161 IC₅₀ (μM)

BRAF 0.1 [1]

BRAFV600E 0.04 [1]

CRAF 0.01 [1]

SRC 0.03 [1]

LCK 0.02 [1]

MEK1 >10 [1]

COT >10 [1]

Table 2: Key In Vitro and In Vivo Experimental Findings

Model System Key Finding

In Vitro Anti-
proliferation

More potent inhibition of BRAF mutant melanoma cell growth compared to

PLX4720 (vemurafenib analog) [1].

Resistance Models Inhibited growth of melanoma cells and patient-derived xenografts (PDXs) with

acquired resistance to PLX4720 and intrinsic resistance to vemurafenib [1] [5].

In Vivo Efficacy Effective in BRAF mutant melanoma cells and patient-derived xenografts

resistant to BRAF or BRAF/MEK inhibitor combinations [1] [4].

In Vivo
Pharmacokinetics

Oral dosing at 10 mg/kg/day achieved plasma concentrations ~1 μM at 14

hours, with ~55% oral bioavailability [1].

In Vivo Tolerability Well tolerated in mice; 40 mg/kg defined as the maximum tolerated single

dose [1].

Signaling Pathway and Experimental Workflow
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The following diagram illustrates the primary signaling pathway targeted by CCT241161 and the

consequential inhibitory effects that underpin its "paradox-breaking" nature.
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Experimental Design Guidance

While the search results do not contain step-by-step laboratory protocols, they describe key experimental

contexts in which CCT241161 was tested. You can use this information as a framework for designing your

own protocols.

Cell Line Models: The compound was evaluated in a panel of melanoma cell lines, including:
BRAF mutant lines (e.g., WM266.4) to assess primary efficacy [1].

BRAF/RAS wild-type lines (e.g., D35) to confirm selectivity and avoid paradoxical activation
[1].

Acquired resistance models generated by continuous exposure of BRAF mutant cells (e.g.,
A375) to PLX4720 [1] [5].

Key Assays and Readouts:
Western Blotting: To demonstrate target engagement and pathway modulation by measuring

levels of phosphorylated MEK and ERK [1].
Cell Proliferation/Viability Assays: (e.g., GI₅₀ determination) to compare the potency of

CCT241161 against clinical BRAF inhibitors [1].
In Vivo Efficacy Studies: Using mouse xenograft models, including both cell line-derived

tumors and patient-derived xenografts (PDXs) from patients with intrinsic or acquired
resistance to vemurafenib [1] [5]. The cited studies used oral administration [1].

Critical Controls: Always include a selective BRAF inhibitor (e.g., PLX4720) as a comparator to
highlight the "paradox-breaking" advantage of CCT241161 in RAS mutant or resistance settings [1].

Important Considerations for Researchers

Clinical Status: Be aware that as of the latest publications (2015-2017), CCT241161 was in the

preclinical development stage [1] [6]. A compound from its series was slated for clinical trials, but its
current status is not confirmed in the search results.

Compound Sourcing: You will need to source CCT241161 from commercial chemical suppliers or
through a custom synthesis contract. The molecular formula is C₂₈H₂₇N₇O₃S (CAS Registry 1163719-

91-2) to aid in procurement and verification [6].
Mechanism Context: The "paradox-breaking" feature stems from its profile as a pan-RAF inhibitor
that stabilizes a specific conformation, avoiding the issues of first-generation inhibitors that potently
induce RAF dimerization and subsequent ERK pathway activation in RAS-driven cells [2].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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inhibition-src-family-kinases-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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